4-tert-Butoxybenzyl alcohol 4-tert-Butoxybenzyl alcohol
Brand Name: Vulcanchem
CAS No.: 51503-08-3
VCID: VC2007698
InChI: InChI=1S/C11H16O2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3
SMILES: CC(C)(C)OC1=CC=C(C=C1)CO
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol

4-tert-Butoxybenzyl alcohol

CAS No.: 51503-08-3

Cat. No.: VC2007698

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

4-tert-Butoxybenzyl alcohol - 51503-08-3

Specification

CAS No. 51503-08-3
Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
IUPAC Name [4-[(2-methylpropan-2-yl)oxy]phenyl]methanol
Standard InChI InChI=1S/C11H16O2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3
Standard InChI Key HXCIWXCKKJLNMH-UHFFFAOYSA-N
SMILES CC(C)(C)OC1=CC=C(C=C1)CO
Canonical SMILES CC(C)(C)OC1=CC=C(C=C1)CO

Introduction

ParameterInformation
CAS Number877-65-6
Molecular FormulaC₁₁H₁₆O
Molecular Weight164.248 g/mol
IUPAC Name(4-tert-butylphenyl)methanol
Synonyms4-tert-butyl phenyl methanol, p-tert-butylbenzyl alcohol, 4-t-butylbenzyl alcohol, benzenemethanol, 4-(1,1-dimethylethyl)
MDL NumberMFCD00004662
InChI KeyFVEINXLJOJPHLH-UHFFFAOYSA-N
SMILESCC(C)(C)C1=CC=C(C=C1)CO

Physical and Chemical Properties

4-tert-Butylbenzyl alcohol presents as a clear liquid ranging from colorless to light yellow. Its physical and chemical properties make it valuable for diverse applications in chemical synthesis.

Physical Properties

The compound's physical properties have been well-characterized through multiple analytical studies, as outlined in Table 2.

Table 2: Physical Properties of 4-tert-Butylbenzyl Alcohol

PropertyValueReference
Physical StateClear liquid
ColorColorless to light yellow
Density0.928 g/mL at 25°C
Boiling Point139-140°C (20 mmHg)
Flash Point128°C (262°F)
Refractive Index1.517
pH (H₂O)7
Explosive Limit1.1-9.5% (V)
LogP2.761 (estimated)

Solubility Characteristics

The solubility profile of 4-tert-Butylbenzyl alcohol is particularly relevant for its applications in synthesis and formulation processes. The compound is soluble in alcohols but exhibits poor water solubility . This property profile influences its behavior in reaction media and extraction procedures.

Synthesis and Production Methods

Multiple synthetic routes have been developed to produce 4-tert-Butylbenzyl alcohol, with reduction of the corresponding aldehyde being one of the most common approaches.

Reduction of 4-tert-Butylbenzaldehyde

A well-documented synthesis pathway involves the reduction of 4-tert-butylbenzaldehyde using sodium borohydride:

"In a round-bottomed flask, 4-tert-butyl-benzaldehyde (5.00 g, 30.8 mmol, 1 equiv.) was diluted in absolute ethanol (20 mL), then a suspension of NaBH₄ (768 mg, 20.3 mmol, 0.66 equiv.) in 30 mL of absolute EtOH was added. The reaction mixture was allowed to stir for 30 minutes at room temperature. The reaction mixture was quenched with aq. 10% NaOH and stirred until the solution was homogeneous."

This synthesis approach yields the target compound efficiently with good purity, making it suitable for both laboratory and industrial-scale production.

Industrial Applications and Uses

The versatility of 4-tert-Butylbenzyl alcohol makes it valuable across multiple industries and applications.

Key Application Areas

4-tert-Butylbenzyl alcohol serves as an important raw material and intermediate in several industrial sectors:

  • Organic synthesis precursor

  • Pharmaceutical industry intermediates

  • Agrochemical manufacturing

  • Dyestuff production

  • Polymer chemistry applications

Polymer Science Applications

Chemical Reactions and Reactivity

The reactivity profile of 4-tert-Butylbenzyl alcohol is dominated by its functional groups - the hydroxyl group and the aromatic ring with tert-butyl substituent.

Hydrogenolysis

The compound undergoes hydrogenolysis reactions under specific conditions:

"To a solution of benzyl alcohol (1mmol) and triethylsilane (amount indicated in Table 2) in ethanol (5mL) was added 10 mg of Pd NPs/rGO under an argon atmosphere. The resulting mixture was stirred for the time indicated in Table 2 prior to GC-MS analysis."

This reaction produces 4-tert-butyltoluene with high yield (~90%) and demonstrates the reactivity of the benzyl alcohol moiety.

Friedel-Crafts Benzylation

4-tert-Butylbenzyl alcohol participates in Friedel-Crafts benzylation reactions, particularly when activated with XtalFluor-E. These reactions have been studied with various arenes:

"4-tert-butylbenzyl alcohol (4) (35 mg, 0.213 mmol, 1 equiv.) was dissolved in a mixture of benzene (0.77 mL, 90% of the volume required for a 0.25 M substrate concentration) and HFIP (85 μL, 10% of the volume required for a 0.25 M substrate concentration). XtalFluor-E (54 mg, 1.1 equiv.) was then added and the vial was sealed. The resulting solution was stirred for 18 h at 60 °C."

This reactivity profile demonstrates its utility in carbon-carbon bond formation reactions relevant to pharmaceutical and fine chemical synthesis.

Inclusion Complex Formation

One of the most interesting properties of 4-tert-Butylbenzyl alcohol is its ability to form inclusion complexes with cyclodextrins, particularly β-cyclodextrin.

β-Cyclodextrin Complex Formation and Properties

The complex between 4-tert-Butylbenzyl alcohol and β-cyclodextrin has been extensively studied for its unique properties:

"The frequency and temperature dependence of the real (ε') and imaginary (ε'') parts of the dielectric constant of polycrystalline complex β-cyclodextrin-4-t-butylbenzyl alcohol [β-CD TERB 11.2H₂O] and β-cyclodextrin [β-CD 9.8H₂O] and of the corresponding dried forms (β-CD TERB 3.8H₂O and β-CD 2.4H₂O, respectively) has been investigated, in the frequency range 0-100kHz and temperature range 130-350K."

This research has revealed an interesting phenomenon: "An apparent negative activation energy before the transition temperature can be attributed to reorientation of the hydrogen bonding around the cyclodextrin molecules, and it is related to endothermic drifts observed by calorimetric studies of β-CD."

Oxidation Studies

The selective oxidation of 4-tert-Butylbenzyl alcohol has been investigated in specialized reaction systems:

"Selective oxidation of 4-tert-butylbenzyl alcohol by hypochlorite and phase transfer catalyst has been investigated in a membrane reactor."

This research direction is particularly relevant for developing green chemistry approaches to the synthesis of corresponding aldehydes or carboxylic acids.

ParameterInformation
GHS ClassificationGHS07 (Warning)
Hazard CodesH315, H319
Hazard ClassificationsEye Irrit. 2 - Skin Irrit. 2
Storage Class10 - Combustible liquids
Storage RecommendationsStore in cool place. Keep container tightly closed in a dry and well-ventilated place.
IncompatibilitiesStrong oxidizing agents, acid chlorides, acid anhydrides, strong acids

Personal Protective Equipment

When handling this compound, appropriate personal protective equipment should be used, including eyeshields, gloves, and multi-purpose combination respirator cartridge (US) .

SupplierPurityPackage SizePrice Range (USD)Reference
Thermo Scientific Chemicals98%5g, 25g, 100g$47.29 (5g)
TCI America≥97.0%5g, 25g$87.29 (5g)
Sigma-Aldrich95%25g$155.00
Zhuozhou Wenxi Import/Export99%+ HPLCBulk (1kg min)$10.00-15.00/kg
Henan Aochuang Chemical98%Bulk (1kg min)Variable

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